Cas no 208459-81-8 (4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine)

4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolopyrimidine core with a chloro substituent at the 4-position and a phenyl group at the 5-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Its chloro group enables further functionalization via nucleophilic substitution, while the phenyl moiety enhances lipophilicity, influencing binding affinity. The compound's rigid scaffold contributes to its utility in designing targeted therapeutics. It is commonly employed in pharmaceutical research for its potential in modulating enzymatic activity and optimizing drug candidates. High purity and stability make it suitable for advanced synthetic applications.
4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine structure
208459-81-8 structure
Product Name:4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine
CAS No:208459-81-8
MF:C12H8ClN3
MW:229.665020942688
MDL:MFCD12964287
CID:1396570
PubChem ID:11499595
Update Time:2025-06-10

4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-Chloro-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine
    • 208459-81-8
    • AKOS037646117
    • W10448
    • YDDOENFAKYOBJS-UHFFFAOYSA-N
    • SCHEMBL3226104
    • AKOS015851121
    • MFCD12964287
    • 4-chloro-(5-phenyl)-7H-pyrrolo[2,3-d] pyrimidine
    • DA-39597
    • CS-0036309
    • 4-chloro-(5-phenyl)-7H-pyrrolo[2,3-d]pyrimidine
    • AS-66677
    • DTXSID10467625
    • 4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine
    • MDL: MFCD12964287
    • Inchi: 1S/C12H8ClN3/c13-11-10-9(8-4-2-1-3-5-8)6-14-12(10)16-7-15-11/h1-7H,(H,14,15,16)
    • InChI Key: YDDOENFAKYOBJS-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)NC=C2C1C=CC=CC=1

Computed Properties

  • Exact Mass: 229.0406750g/mol
  • Monoisotopic Mass: 229.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.23 g/l) (25 º C),

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4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:208459-81-8)4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine
Order Number:A1232030
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:29
Price ($):344
Email:sales@amadischem.com

Additional information on 4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine

Recent Advances in the Study of 4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 208459-81-8)

The compound 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 208459-81-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug development. This heterocyclic compound, belonging to the pyrrolopyrimidine class, exhibits structural features that make it an attractive candidate for the design of kinase inhibitors and other therapeutic agents. Recent studies have explored its synthetic pathways, biological activities, and potential applications in treating various diseases, particularly cancer and inflammatory disorders.

One of the key areas of research has focused on the optimization of synthetic routes for 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthesis method that enhances yield and purity while reducing production costs. The researchers utilized a novel palladium-catalyzed cross-coupling reaction, which proved to be more efficient than traditional methods. This advancement is particularly significant for scaling up production for preclinical and clinical studies.

In terms of biological activity, recent investigations have highlighted the compound's potential as a kinase inhibitor. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibited potent inhibitory activity against several tyrosine kinases, including JAK2 and EGFR. These findings suggest its potential application in targeted cancer therapies, particularly for malignancies driven by aberrant kinase signaling. The study also noted that specific modifications to the phenyl ring could significantly enhance selectivity and potency.

Furthermore, computational modeling studies have provided insights into the molecular interactions between 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives and their target proteins. A recent publication in the Journal of Chemical Information and Modeling employed molecular docking and dynamics simulations to predict binding modes and affinity. These in silico approaches have accelerated the identification of promising candidates for further experimental validation, streamlining the drug discovery process.

The pharmacokinetic properties of 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have also been a subject of investigation. A 2023 study in Drug Metabolism and Disposition evaluated the metabolic stability and bioavailability of several analogs. The results indicated that certain structural modifications could improve oral bioavailability while maintaining metabolic stability, addressing a common challenge in small-molecule drug development.

Looking ahead, researchers are exploring the potential of 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine as a platform for developing multitargeted drugs. Its modular structure allows for diverse modifications, enabling the design of compounds that can simultaneously modulate multiple pathological pathways. This approach holds particular promise for complex diseases like cancer and autoimmune disorders, where single-target therapies often show limited efficacy.

In conclusion, 4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 208459-81-8) represents a promising scaffold in medicinal chemistry, with recent advances spanning synthetic chemistry, biological evaluation, and computational design. As research continues to uncover its full potential, this compound and its derivatives may pave the way for novel therapeutic agents addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:208459-81-8)4-chloro-5-phenyl-7h-pyrrolo[2,3-d]pyrimidine
A1232030
Purity:99%
Quantity:1g
Price ($):344
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